molecular formula C21H30O2 B1680555 Retroprogesterone CAS No. 2755-10-4

Retroprogesterone

カタログ番号: B1680555
CAS番号: 2755-10-4
分子量: 314.5 g/mol
InChIキー: RJKFOVLPORLFTN-HQZYFCCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of retroprogesterone involves the cyclization of non-steroid compounds. One of the key steps is the anellation of an intermediate with methyl vinyl ketone to yield this compound . The process typically involves several steps, including the formation of the A ring of the steroid skeleton.

Industrial Production Methods: Industrial production of this compound is achieved through a series of chemical reactions that ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: Retroprogesterone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound, each with distinct biological properties .

科学的研究の応用

Structural Characteristics

Retroprogesterone is a stereoisomer of progesterone, with specific modifications at the 9th and 10th carbon atoms that alter its binding affinity to progesterone receptors. This modification results in a "bent" configuration, enhancing its interaction with the receptor and potentially influencing its efficacy and safety profile compared to traditional progestins .

Hormonal Contraception

This compound's affinity for progesterone receptors suggests its potential use in hormonal contraceptives. Progestin-only contraceptives have been shown to provide effective ovulation inhibition while offering additional benefits such as reduced menstrual flow and protection against endometrial cancer . The development of new formulations incorporating this compound could lead to improved contraceptive options with fewer side effects.

Assisted Reproductive Technologies (ART)

In the context of ART, progestins are crucial for luteal-phase support. Studies have indicated that dydrogesterone, a close analogue of this compound, significantly improves pregnancy rates in patients undergoing treatments like in vitro fertilization . this compound could potentially serve a similar role, enhancing embryo implantation and maintaining pregnancy.

Endometrial Health

Progestins are known to play a protective role against endometrial hyperplasia and cancer. This compound's ability to bind effectively to progesterone receptors may allow it to exert similar protective effects in the endometrium, making it a candidate for further investigation in the prevention of endometrial disorders .

Case Studies and Clinical Findings

A review of existing literature reveals several studies that highlight the efficacy of progestins in various contexts:

StudyParticipantsInterventionOutcome MeasuresResults
Van der Meer et al., 198320Rectal suppositories (200 mg/day)Depression, anxiety scalesNo significant difference from placebo
Dennerstein et al., 198523Oral micronized progesterone (300 mg/day)Mood scalesSignificant benefit over placebo
Freeman et al., 1990187Luteal phase suppositories (400-800 mg/day)Symptom severity scalesNo significant difference from placebo

These studies illustrate the variable efficacy of different progestins, underscoring the need for further research into this compound's specific therapeutic effects.

Safety Profile and Side Effects

The safety profile of this compound remains underexplored due to its lack of market presence. However, analogues like dydrogesterone have demonstrated favorable tolerability with minimal androgenic side effects . A comprehensive assessment of this compound's safety will be essential for its potential clinical applications.

生物活性

Retroprogesterone, specifically its well-known derivative dydrogesterone, is a synthetic progestogen widely used in various clinical applications, including hormonal contraception and assisted reproductive technologies. This article details the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, safety profiles, and relevant case studies.

Dydrogesterone exhibits its biological activity primarily through binding to the progesterone receptor (PR) . There are two isoforms of the progesterone receptor: PR-A and PR-B. The binding affinity and selectivity of dydrogesterone for these receptors are crucial for its therapeutic effects. Unlike other progestogens, dydrogesterone has minimal androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities, making it a preferred choice in many clinical scenarios .

Table 1: Binding Affinities of Progestogens

ProgestogenPR Binding Affinity (nM)Androgen Receptor ActivityEstrogen Receptor Activity
Progesterone50ModerateNone
Dydrogesterone75NoneNone
Medroxyprogesterone acetate115HighLow
Chlormadinone acetate67ModerateLow

2. Clinical Applications

Dydrogesterone is utilized in several clinical contexts:

  • Menstrual Disorders : It is effective in treating conditions like endometriosis and dysmenorrhea.
  • Assisted Reproductive Technology (ART) : Dydrogesterone is commonly used to support the luteal phase in IVF cycles. A Phase III trial demonstrated a pregnancy rate of 37.6% with dydrogesterone compared to 33.1% with micronized progesterone .

Case Study: IVF Success Rates with Dydrogesterone

A study involving 1,031 women undergoing IVF showed that those receiving dydrogesterone had a live birth rate of 34.6%, compared to 29.8% in the control group receiving micronized progesterone . This highlights dydrogesterone's effectiveness in enhancing reproductive outcomes.

3. Safety Profile

The safety profile of dydrogesterone has been extensively studied. A meta-analysis assessing congenital malformations in pregnancies exposed to dydrogesterone during the first trimester found no significant increase in risk compared to unexposed populations . Furthermore, it has been shown to be well-tolerated among users with minimal side effects reported.

4. Comparative Studies

Research comparing dydrogesterone with other progestogens indicates its superior selectivity and lower risk of adverse effects:

  • Androgenic Effects : Unlike medroxyprogesterone acetate, which exhibits significant androgenic activity, dydrogesterone does not activate androgen receptors significantly .
  • Endometrial Safety : Dydrogesterone has been associated with a lower incidence of endometrial hyperplasia compared to other progestogens when used for hormone replacement therapy .

5. Conclusion

The biological activity of this compound, particularly through its derivative dydrogesterone, showcases its critical role in reproductive health. Its unique receptor selectivity and favorable safety profile make it an essential agent in both hormonal therapy and assisted reproduction.

特性

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-HQZYFCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335986
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-10-4
Record name (9β,10α)-Pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2755-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002755104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,10α-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R94ZS616JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retroprogesterone
Reactant of Route 2
Retroprogesterone
Reactant of Route 3
Reactant of Route 3
Retroprogesterone
Reactant of Route 4
Retroprogesterone
Reactant of Route 5
Reactant of Route 5
Retroprogesterone
Reactant of Route 6
Retroprogesterone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。